Boc-Lys(biotinyl)-OH

Catalog No.
S12788014
CAS No.
M.F
C21H36N4O6S
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(biotinyl)-OH

Product Name

Boc-Lys(biotinyl)-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

Molecular Formula

C21H36N4O6S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)

InChI Key

XTQNFOCBPUXJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O

Boc-Lys(biotinyl)-OH, also known as N-(tert-butoxycarbonyl)-L-lysine biotinyl ester, is a synthetic derivative of the essential amino acid lysine. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which prevents unwanted reactions during peptide synthesis, and a biotin moiety that allows for easy tagging and detection in various biological assays. The presence of these functional groups enhances its utility in biochemical applications, particularly in the synthesis of peptides and proteins that require biotin labeling for affinity purification or detection purposes.

Boc-Lys(biotinyl)-OH primarily participates in peptide bond formation through its activated carboxylic acid group. The Boc group protects the amino group of lysine, while the biotin moiety can be conjugated to other biomolecules. The reactions typically involve:

  • Peptide Synthesis: The activated carboxyl group reacts with the amine of another amino acid or peptide, forming an amide bond.
  • Bioconjugation: The biotin group allows for coupling with streptavidin or avidin, facilitating the isolation of biotinylated peptides or proteins.

These reactions are crucial for creating complex biomolecules with specific functionalities.

While Boc-Lys(biotinyl)-OH itself does not exhibit direct biological activity, it plays a significant role in the synthesis of biologically active peptides. Peptides synthesized from this compound can interact with various biological targets, influencing cellular processes such as signaling pathways and metabolic functions. Additionally, biotinylated peptides can be used in assays to study protein interactions and functions due to the strong affinity between biotin and its binding proteins.

The synthesis of Boc-Lys(biotinyl)-OH typically involves several key steps:

  • Protection of Lysine: The amino group of lysine is protected using the Boc group to prevent side reactions during synthesis.
  • Biotinylation: The carboxylic acid group is then reacted with a biotin derivative under appropriate conditions to form the biotinylated product.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.

This method allows for the efficient production of Boc-Lys(biotinyl)-OH with minimal side products.

Boc-Lys(biotinyl)-OH is widely utilized in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require biotin labeling for detection or purification.
  • Protein Modification: The compound can modify existing proteins by attaching biotin tags, enabling studies on protein function and interactions.
  • Biotechnology Research: It is used in assays that require specific binding interactions, such as pull-down assays and enzyme-linked immunosorbent assays (ELISA).

Studies involving Boc-Lys(biotinyl)-OH focus on its ability to facilitate interactions between biotinylated peptides/proteins and streptavidin or avidin. These interactions are exploited in various experimental setups to isolate and study proteins of interest. Researchers have utilized this compound to explore:

  • Protein-Protein Interactions: Understanding how different proteins interact within cellular pathways.
  • Affinity Purification Techniques: Isolating specific proteins from complex mixtures using biotin-streptavidin binding.

Boc-Lys(biotinyl)-OH shares structural similarities with other lysine derivatives but is unique due to its biotin moiety. Here are some comparable compounds:

Compound NameCAS NumberUnique Features
Boc-Lys(tert-butoxycarbonyl)-OH62062-43-5Standard lysine derivative without biotin attachment
Boc-Lys(Fmoc)-OH84624-27-1Contains Fmoc protecting group instead of biotin
N3-L-Lys(Boc)-OH333366-32-8Azido group for click chemistry applications

Boc-Lys(biotinyl)-OH is distinct because it combines the protective capabilities of the Boc group with the tagging potential of biotin, making it particularly valuable in biochemical research where tracking and isolating proteins is essential. This versatility sets it apart from other lysine derivatives that lack such functional diversity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

472.23555605 g/mol

Monoisotopic Mass

472.23555605 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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